1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE
Overview
Description
. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The BOC group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis .
Mechanism of Action
Target of Action
Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety to the ligand that binds the target protein . The 3D orientation of the degrader and the formation of the ternary complex can be influenced by the rigidity incorporated into the linker region . This interaction leads to the ubiquitination and subsequent degradation of the target protein.
Preparation Methods
The synthesis of 1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE typically involves the protection of the amino group with a BOC group. The reaction is conducted under either aqueous or anhydrous conditions, using a base and the anhydride BOC2O . The BOC group is stable towards most nucleophiles and bases, making it a popular choice for protecting amines during multi-step syntheses .
Chemical Reactions Analysis
1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE undergoes various chemical reactions, including:
Scientific Research Applications
1-BOC-4-[(3-METHYLPHENYL)AMINO]-PIPERIDINE is used in various scientific research applications, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZFTDDJZNGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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